

Spectroscopic Profile of 2-Bromoquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromoquinoxaline**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromoquinoxaline**, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific experimental spectra for **2-bromoquinoxaline** in publicly accessible databases, this guide presents data for the parent compound, quinoxaline, as a foundational reference. This is supplemented with expected spectroscopic characteristics for a bromo-substituted quinoxaline based on established principles of organic spectroscopy.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for quinoxaline. The expected shifts and patterns for **2-bromoquinoxaline** are discussed in the analysis sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of Quinoxaline

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.80	s	2H	-	H-2, H-3
8.05	dd	2H	6.4, 3.4	H-5, H-8
7.75	dd	2H	6.4, 3.4	H-6, H-7

Solvent: CDCl_3 , Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: The introduction of a bromine atom at the 2-position will break the symmetry of the molecule. The singlet at 8.80 ppm for H-2 and H-3 in quinoxaline will be replaced by a singlet for the remaining H-3 proton, likely shifted downfield due to the electron-withdrawing effect of the adjacent bromine. The signals for the benzene ring protons (H-5, H-6, H-7, and H-8) will also experience shifts, though to a lesser extent.

^{13}C NMR Spectroscopic Data of Quinoxaline

Chemical Shift (δ) ppm	Assignment
145.2	C-2, C-3
141.2	C-4a, C-8a
129.5	C-6, C-7
129.1	C-5, C-8

Solvent: CDCl_3 , Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: In the ^{13}C NMR spectrum of **2-bromoquinoxaline**, the carbon atom directly bonded to the bromine (C-2) is expected to show a significant downfield shift. The other carbon chemical shifts will also be affected, leading to a more complex spectrum with distinct signals for each carbon atom due to the loss of symmetry.

Infrared (IR) Spectroscopy

Characteristic IR Absorptions of Quinoxaline

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3020	Medium	Aromatic C-H stretch
1620-1450	Medium-Strong	Aromatic C=C and C=N stretching
1200-1000	Strong	C-H in-plane bending
900-675	Strong	C-H out-of-plane bending

Sample Preparation: KBr pellet or thin film. Data is for the parent compound quinoxaline.

Analysis for **2-Bromoquinoxaline**: The IR spectrum of **2-bromoquinoxaline** is expected to be broadly similar to that of quinoxaline, showing characteristic peaks for the aromatic C-H and ring stretching vibrations. A key additional feature will be the C-Br stretching vibration, which typically appears in the fingerprint region between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass Spectrometric Data of Quinoxaline

m/z	Relative Intensity (%)	Assignment
130	100	[M] ⁺ (Molecular Ion)
103	~80	[M-HCN] ⁺
76	~97	[C ₆ H ₄] ⁺

Ionization Method: Electron Ionization (EI). Data is for the parent compound quinoxaline.

Analysis for **2-Bromoquinoxaline**: The mass spectrum of **2-bromoquinoxaline** will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This will result in two molecular ion peaks of almost equal intensity at m/z = 208 and m/z = 210. The fragmentation pattern would likely

involve the loss of a bromine radical followed by the fragmentation of the quinoxaline ring. The molecular weight of **2-bromoquinoxaline** is 209.05 g/mol .[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **2-bromoquinoxaline** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to cover the aromatic region (typically 0-10 ppm).
 - A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
 - Data is processed with Fourier transformation, phasing, and baseline correction.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.
 - A wider spectral width (e.g., 0-160 ppm) is used.
 - A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

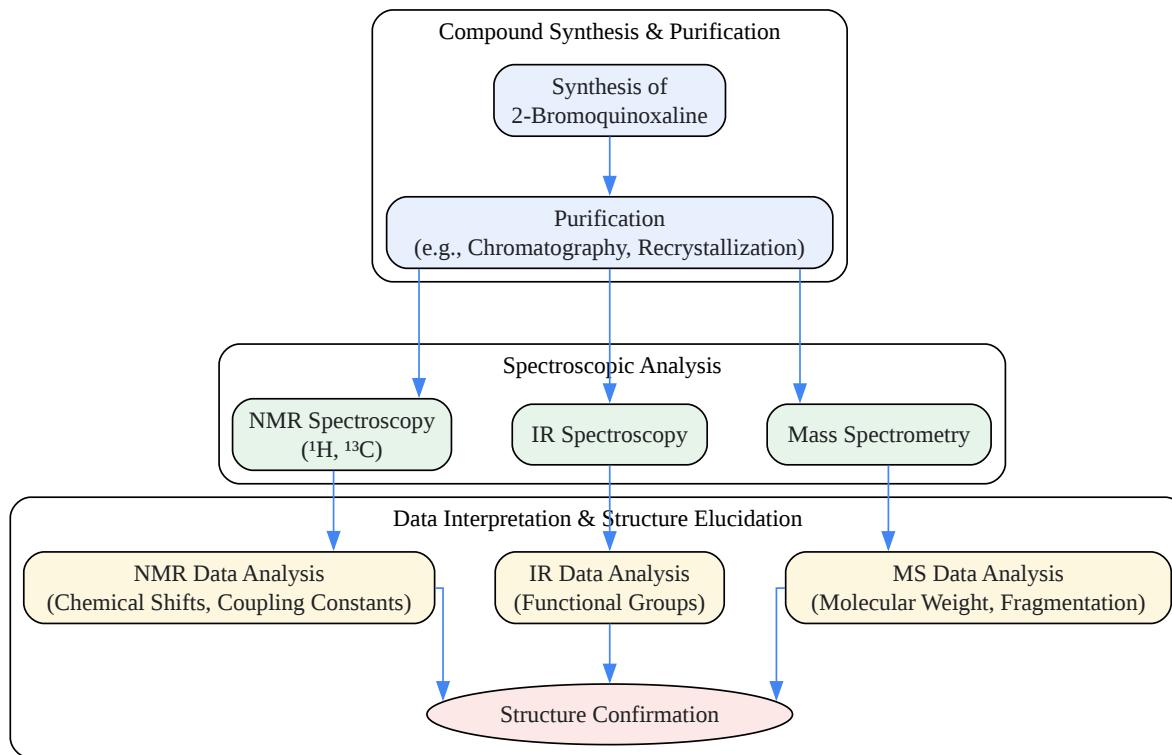
- Approximately 1-2 mg of **2-bromoquinoxaline** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-bromoquinoxaline** in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
- Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **2-bromoquinoxaline**.

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Workflow for Spectroscopic Characterization

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References

- 1. chemscene.com [chemscene.com]
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